molecular formula C3H9ClN2O B1343812 3-Hydroxypropanimidamide hydrochloride CAS No. 53868-56-7

3-Hydroxypropanimidamide hydrochloride

Cat. No. B1343812
CAS RN: 53868-56-7
M. Wt: 124.57 g/mol
InChI Key: LVUCVBRYYIBZHA-UHFFFAOYSA-N
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Description

3-Hydroxypropanimidamide hydrochloride is an organic compound with the empirical formula C3H9ClN2O and a molecular weight of 124.57 .


Molecular Structure Analysis

The molecular structure of 3-Hydroxypropanimidamide hydrochloride consists of a hydrochloride cationic center readily undergoing deprotonation, as well as a stable, strong quaternary ammonium group and alkyl chains capable of strong interactions .


Chemical Reactions Analysis

Specific chemical reactions involving 3-Hydroxypropanimidamide hydrochloride are not detailed in the search results .


Physical And Chemical Properties Analysis

3-Hydroxypropanimidamide hydrochloride has a molecular weight of 124.57 g/mol, 4 hydrogen bond donors, 2 hydrogen bond acceptors, and 2 rotatable bonds. Its exact mass and monoisotopic mass are 124.0403406 g/mol. It has a topological polar surface area of 70.1 Ų, a heavy atom count of 7, and a complexity of 52.8 .

Scientific Research Applications

Application in Bio-based Chemical Production

3-Hydroxypropanimidamide hydrochloride is closely related to 3-hydroxypropionic acid (3-HP), a valuable platform chemical with significant demand in the global market. 3-HP can be produced from various renewable resources and is used as a precursor in the industrial production of numerous chemicals, such as acrylic acid and its derivatives. In polymerized form, 3-HP contributes to bioplastic production. Advances in metabolic engineering and synthetic biology have led to more efficient methods for the bio-production of 3-HP, including new approaches for introducing heterologous pathways, precise control of gene expression, rational enzyme engineering, and optimizing fermentation conditions. However, current production processes have not yet achieved levels required for industrial exploitation (Jers et al., 2019).

Engineering Bacillus subtilis for Enhanced Production

The development of cell factories for synthesizing 3-HP, a derivative of 3-Hydroxypropanimidamide hydrochloride, has gained interest. Efforts to use Bacillus subtilis, a generally recognized as safe organism, for 3-HP production have shown promise. Optimizing bioprocess conditions and further engineering of the B. subtilis strain have improved 3-HP production, indicating potential for commercial exploitation (Garg et al., 2023).

Antimalarial Applications

3-Hydroxypropanimidamide derivatives, such as 3-Hydroxypropanamidines, have emerged as promising antiplasmodial agents. They exhibit excellent in vitro activity against chloroquine-sensitive and multidrug-resistant strains of Plasmodium falciparum. The compounds also show strong in vivo activity in the Plasmodium berghei mouse model, with significant cure rates, indicating their potential as orally active antimalarials (Knaab et al., 2021).

Solvent Effects in Spectroscopic Studies

The solvent effects on the vibrational spectrum of molecules related to 3-Hydroxypropanimidamide hydrochloride, such as 3-hydroxyflavone, have been studied to understand the solvation behavior of flavonoids. These studies, which involve experimental and simulation approaches, help in discussing the solvation behavior of complex flavonoids and could be relevant for understanding the behavior of 3-Hydroxypropanimidamide hydrochloride in different environments (Seitsonen et al., 2019).

Microbial Synthesis from Renewable Substrates

The microbial synthesis of 3-Hydroxypropanimidamide hydrochloride derivatives, like 3-HP, from renewable substrates has been a significant area of research. This review provides an overview of the microbial synthesis of 3-HP, discussing the main biosynthesis pathways, chassis strains, major carbon sources used, and fermentation processes. This knowledge is crucial for developing sustainable and green methods for producing 3-Hydroxypropanimidamide hydrochloride and its derivatives (Wang et al., 2023).

Safety And Hazards

The safety and hazards of 3-Hydroxypropanimidamide hydrochloride are not explicitly mentioned in the search results .

Future Directions

3-Hydroxypropanamidines, including 3-Hydroxypropanimidamide hydrochloride, are a new class of orally active antimalarials targeting Plasmodium falciparum. This suggests potential future applications in the treatment of malaria .

properties

IUPAC Name

3-hydroxypropanimidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O.ClH/c4-3(5)1-2-6;/h6H,1-2H2,(H3,4,5);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVUCVBRYYIBZHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90621420
Record name 3-Hydroxypropanimidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90621420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxypropanimidamide hydrochloride

CAS RN

53868-56-7
Record name 3-Hydroxypropanimidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90621420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Hydroxy-propionamidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
TC Knaab, J Held, BB Burckhardt… - Journal of medicinal …, 2021 - ACS Publications
3-Hydroxypropanamidines are a new promising class of highly active antiplasmodial agents. The most active compound 22 exhibited excellent antiplasmodial in vitro activity with …
Number of citations: 3 pubs.acs.org

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